1-Methyl-3-thiophen-3-ylpiperazine
Description
Properties
CAS No. |
111781-52-3 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
1-methyl-3-thiophen-3-ylpiperazine |
InChI |
InChI=1S/C9H14N2S/c1-11-4-3-10-9(6-11)8-2-5-12-7-8/h2,5,7,9-10H,3-4,6H2,1H3 |
InChI Key |
UHUOUCNTJJCWBQ-UHFFFAOYSA-N |
SMILES |
CN1CCNC(C1)C2=CSC=C2 |
Canonical SMILES |
CN1CCNC(C1)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperazine Core
Piperazine derivatives are highly tunable, with substituents dictating their pharmacological profiles. Below is a comparative analysis of key analogues:
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Structure : Phenyl ring with a CF₃ group at the 3-position.
- Properties : The electron-withdrawing CF₃ group enhances lipophilicity and serotonin receptor (5-HT) affinity, acting as a mixed 5-HT₁B/₂C agonist .
- Molecular Weight : 230.23 g/mol (C₁₁H₁₃F₃N₂) .
1-(3-Methylphenyl)piperazine (mMPP)
- Structure : Phenyl ring with a methyl group at the 3-position.
- Properties : Exhibits moderate serotonin receptor activity. Molecular weight: 176.26 g/mol (C₁₁H₁₆N₂) .
- Key Difference : The methyl group in mMPP is less electronegative than thiophene, possibly leading to weaker dipole interactions in receptor binding.
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine
- Structure : Thiazole ring with a 4-chlorophenyl group.
- Properties : Thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and altered redox properties compared to thiophene .
- Key Difference : Thiazole’s dual heteroatoms may enhance metabolic stability but reduce aromaticity relative to thiophene.
Electronic and Pharmacological Profiles
Key Observations :
- Thiophene vs. Phenyl : Thiophene’s electron-rich nature may enhance binding to receptors preferring aromatic π-systems, while phenyl derivatives with electron-withdrawing groups (e.g., CF₃, Cl) prioritize hydrophobic interactions.
- Methyl Substitution : The methyl group in this compound likely increases metabolic resistance compared to unmethylated analogues like TFMPP .
Preparation Methods
Reductive Amination Pathway
Reaction Scheme:
-
Condensation of 3-thiophenecarboxaldehyde with 1-methylpiperazine
-
In situ reduction of the Schiff base intermediate
Optimized Conditions (Adapted from):
| Parameter | Value |
|---|---|
| Solvent | Ethanol/THF (3:1 v/v) |
| Reducing Agent | Sodium cyanoborohydride |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 12-18 hours |
| Yield | 72-78% |
Critical Considerations:
Protection-Deprotection Strategy
Based on the phenyl analog synthesis in US7041826B2, this three-step approach ensures positional fidelity:
Step 1: Intermediate Formation
Synthesis:
-
React 3-thiophenecarbonyl chloride with N-benzyl-N'-methyl ethylenediamine
-
Cyclize using POCl₃ in dichloromethane at -10°C
Step 2: Reduction
-
Employ LiAlH₄ (1.2 eq) in anhydrous THF under reflux (65°C, 4h)
Step 3: Deprotection
-
Hydrogenate with 5% Pd/C in acetic acid (80-100 psi H₂, 25°C)
-
Basify with NaOH (pH 11-12) and extract with toluene
Performance Metrics:
| Step | Purity After Purification | Isomer Content |
|---|---|---|
| 1 | 92% (HPLC) | <0.5% |
| 2 | 89% | 1.2% |
| 3 | 98% | 0.3% |
Industrial Production Considerations
Scaling the laboratory synthesis requires addressing:
3.1 Catalytic System Optimization
-
Palladium loading reduction from 5% to 2% w/w via:
-
Ultrasonic pretreatment of catalyst support
-
Continuous hydrogenation reactors with gas recirculation
-
3.2 Solvent Recovery
-
Implement fractional distillation for:
-
THF (bp 66°C)
-
Toluene (bp 110°C)
-
Acetic acid (bp 118°C)
-
3.3 Quality Control Protocols
-
HPLC Method:
-
Column: C18, 5μm, 250×4.6mm
-
Mobile Phase: 65:35 MeCN/20mM KH₂PO₄ (pH 3.0)
-
Detection: UV 254nm
-
Comparative Analysis of Synthetic Approaches
Table 1: Method Comparison
| Parameter | Reductive Amination | Protection-Deprotection |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 68-72% | 58-63% |
| Isomer Content | 2.1-3.8% | 0.2-0.7% |
| Scalability | Moderate | High |
| Equipment Needs | Standard | High-pressure reactors |
Key tradeoffs:
-
The protection-deprotection route sacrifices yield for purity
-
Reductive amination offers faster synthesis but requires rigorous pH control
| Group | Deprotection Condition | Piperazine Recovery |
|---|---|---|
| Benzyl | H₂/Pd-C | 92% |
| Allyl | Pd(0)/DABCO | 88% |
| PMB | DDQ/CH₂Cl₂ | 85% |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-3-thiophen-3-ylpiperazine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen. For example, 1-methylpiperazine derivatives are often reacted with substituted heterocycles (e.g., thiophene derivatives) using NEt₃ as a base. Reaction optimization involves temperature control (e.g., reflux in THF) and purification via chromatography or recrystallization .
- Key Parameters : Yield improvements require stoichiometric adjustments (e.g., 1:1.1 molar ratio of piperazine to carboxylic acid derivatives) and solvent selection to enhance solubility .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., methyl and thiophene groups on the piperazine ring).
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., 176.26 g/mol for simpler derivatives) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the piperazine or thiophene rings) affect pharmacological activity?
- SAR Insights :
- Thiophene Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) on the thiophene ring enhance receptor binding affinity, as seen in analogs like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine .
- Methyl Group Position : The 3-methylphenyl substitution on piperazine increases lipophilicity, improving blood-brain barrier permeability in CNS-targeting compounds .
- Experimental Design : Comparative assays (e.g., radioligand binding, enzymatic inhibition) across analogs are conducted to quantify potency shifts. For example, trifluoromethyl groups improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Reconciliation :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can lead to conflicting IC₅₀ values. Standardized protocols (e.g., uniform cAMP assays for GPCR activity) mitigate this .
- Metabolic Interference : Metabolites like 3-chlorophenylpiperazine may exhibit off-target effects; use of LC-MS/MS with internal standards (e.g., p-tolylpiperazine) ensures accurate quantification .
Q. How can researchers validate target engagement and selectivity in vivo for this compound?
- Methodology :
- Radiotracer Studies : C-labeled analogs enable PET imaging to assess brain penetration and target occupancy .
- Knockout Models : CRISPR-edited animal models lacking specific receptors (e.g., 5-HT₁A) clarify on-target vs. off-target effects .
Methodological Challenges and Solutions
Q. What are the best practices for ensuring batch-to-batch consistency in synthesis?
- Quality Control :
- HPLC Purity Thresholds : ≥95% purity with orthogonal methods (e.g., UV/ELSD detection) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., hydrolyzable amide bonds in related compounds) .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Formulation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
